molecular formula C8H10N2O2 B8579956 Ethyl 3-(2-cyanoaziridin-1-yl)prop-2-enoate CAS No. 75984-90-6

Ethyl 3-(2-cyanoaziridin-1-yl)prop-2-enoate

Cat. No. B8579956
Key on ui cas rn: 75984-90-6
M. Wt: 166.18 g/mol
InChI Key: CLENIVYWUANSKB-UHFFFAOYSA-N
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Patent
US04409236

Procedure details

ethyl propiolate: ethyl 3-(2-cyanoaziridin-1-yl)-acrylate; oily substance, purified with a silica gel column; yield 24% of theory.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OCC)(=O)C#C.[C:8]([CH:10]1[CH2:12][N:11]1[CH:13]=[CH:14][C:15](OCC)=[O:16])#[N:9]>>[C:8]([CH:10]1[CH2:12][N:11]1[CH:13]=[CH:14][CH:15]=[O:16])#[N:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C#C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1N(C1)C=CC(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
oily substance, purified with a silica gel column

Outcomes

Product
Name
Type
Smiles
C(#N)C1N(C1)C=CC=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 24%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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